Molybdenum(V) chloride (CAS: 10241-05-1) is a highly reactive, volatile transition metal halide characterized by its strong Lewis acidity, high oxidation potential (+5), and lack of carbon or oxygen ligands. In industrial and advanced laboratory workflows, it serves primarily as a high-purity precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of 2D transition metal dichalcogenides (TMDs), a stable intercalation p-dopant for carbon nanomaterials, and a dual-action oxidative coupling catalyst[1]. Its high vapor pressure at moderate temperatures and its ability to act simultaneously as a chlorine donor and a single-electron oxidant make it a critical raw material for electronic-grade thin films and highly selective organic synthesis [2].
Substituting MoCl5 with alternative molybdenum sources introduces severe process bottlenecks. In vapor deposition, Mo(CO)6 decomposes at low temperatures (<175 °C) and introduces carbon contamination, which degrades the electrical carrier mobility of 2D MoS2 films, while MoO3 requires excessively high sublimation temperatures (>600 °C) that are incompatible with scalable ALD [1]. Lower oxidation state halides, such as MoCl3, lack the necessary volatility and the dual Lewis acid/oxidant character required for low-temperature catalytic chlorination and oxidative arene coupling [2]. Consequently, utilizing MoCl5 is essential when high thermal budgets, carbon-free deposition, or single-reagent oxidative power are required [3].
In the atomic layer deposition (ALD) of MoS2, the choice of precursor dictates the maximum thermal budget and film purity. Mo(CO)6 suffers from uncontrolled thermal decomposition above 120–175 °C, resulting in amorphous films with significant carbon contamination from the carbonyl ligands. In contrast, MoCl5 remains stable at much higher deposition temperatures (450–700 °C) when reacted with H2S, enabling the growth of highly crystalline, carbon-free MoS2 films[1]. This thermal stability prevents premature gas-phase reactions and ensures self-limiting surface chemistry.
| Evidence Dimension | Carbon impurity and maximum stable ALD temperature |
| Target Compound Data | MoCl5 enables stable ALD at 450–700 °C, yielding carbon-free, highly crystalline MoS2. |
| Comparator Or Baseline | Mo(CO)6 decomposes >175 °C, yielding amorphous, carbon-contaminated films. |
| Quantified Difference | MoCl5 provides a >250 °C higher stable thermal budget, eliminating carbon incorporation. |
| Conditions | ALD with H2S coreactant on SiO2/Si or sapphire substrates. |
Essential for semiconductor procurement where carbon impurities fundamentally degrade the carrier mobility and performance of 2D devices.
A major limitation of chemical doping in graphene is the rapid degradation of conductivity in ambient air. When bilayer graphene is intercalated with MoCl5, the sheet resistance drops to 40 Ω/sq. Crucially, due to a self-passivating barrier effect (formation of MoOClx), the resistance increases to only 60 Ω/sq after 1 month of atmospheric exposure [1]. In contrast, conventional surface dopants like HNO3 or AuCl3 degrade rapidly, often losing the majority of their conductivity enhancements within days.
| Evidence Dimension | Sheet resistance degradation in ambient air over 30 days |
| Target Compound Data | MoCl5-intercalated graphene increases from 40 Ω/sq to 60 Ω/sq (+20 Ω/sq). |
| Comparator Or Baseline | Conventional dopants (HNO3, AuCl3) show rapid degradation and severe loss of conductivity. |
| Quantified Difference | MoCl5 maintains near-peak conductivity over 1 month, significantly outperforming standard surface dopants. |
| Conditions | Ambient atmospheric exposure of bilayer graphene transparent electrodes. |
Solves the primary commercialization hurdle of environmental instability for graphene-based transparent flexible electronics.
In the thermal chlorination of silanes, MoCl5 acts as a highly efficient chlorine donor and Lewis acid catalyst. During the chlorination of chlorodimethylsilane ((CH3)2SiHCl), MoCl5 achieves a 64.0% conversion rate at 60 °C within 60 minutes [1]. This represents an 18.5 times higher conversion rate for (CH3)2SiHCl compared to the baseline conversion of trichlorosilane (SiHCl3) under identical conditions, highlighting its exceptional selectivity and activity compared to heavier analogs like WCl6.
| Evidence Dimension | Conversion rate in thermal chlorination |
| Target Compound Data | MoCl5 yields 64.0% conversion of (CH3)2SiHCl at 60 °C (60 min). |
| Comparator Or Baseline | Baseline SiHCl3 conversion is 18.5 times lower under identical conditions. |
| Quantified Difference | MoCl5 provides an 18.5x enhancement in conversion rate for specific substituted silanes. |
| Conditions | Thermal chlorination at 60 °C for 60 minutes. |
Dramatically improves throughput and selectivity in the industrial synthesis of polysilicon precursors and functionalized silanes.
MoCl5 possesses a unique combination of strong Lewis acidity and high oxidation potential, making it a powerful standalone reagent for dehydrogenative arene coupling. In the synthesis of biphenyls from electron-rich benzene derivatives, MoCl5 alone achieves 84–93% yields in rapid flow or batch reactions[1]. Standard Lewis acids like TiCl4 or FeCl3 typically require secondary oxidants or complex reagent mixtures to achieve comparable yields in Scholl-type reactions.
| Evidence Dimension | Yield of coupled biphenyls |
| Target Compound Data | MoCl5 achieves 84–93% yield as a single reagent. |
| Comparator Or Baseline | TiCl4 requires co-oxidants to drive the oxidative coupling. |
| Quantified Difference | MoCl5 eliminates the need for multi-component catalyst systems while maintaining >84% yields. |
| Conditions | Dehydrogenative coupling of electron-rich benzene derivatives in flow or batch. |
Reduces reagent complexity and supply chain overhead for pharmaceutical and fine chemical synthesis.
MoCl5 is the preferred precursor for the atomic layer deposition (ALD) and chemical vapor deposition (CVD) of MoS2 and MoSe2 where high crystallinity and zero carbon contamination are mandatory [1]. It is ideal for semiconductor fabrication environments requiring a high thermal budget without premature precursor decomposition.
MoCl5 is selected as a p-type intercalation dopant for few-layer graphene and carbon nanotubes. Because it forms a stable MoOClx barrier upon initial air exposure, it ensures long-term environmental stability for flexible displays and wearables, outperforming volatile liquid acids [2].
In industrial chemical processing, MoCl5 functions as a highly selective chlorine donor and Lewis acid catalyst. It is utilized in the production of specialty silanes (e.g., chlorodimethylsilane) and the allylic chlorination of terpenes, offering superior conversion rates at mild temperatures (60 °C)[3].
MoCl5 is deployed in the synthesis of complex biaryls, carbazoles, and thianthrenes. It is the reagent of choice when a single compound must act as both a powerful oxidant and a strong Lewis acid, streamlining flow chemistry and avoiding the need for multi-component catalyst systems[4].
Corrosive